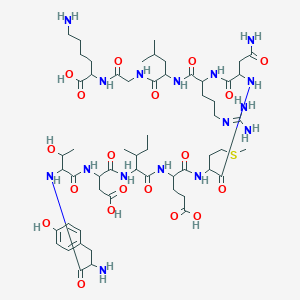
H-DL-Tyr-DL-xiThr-DL-Asp-DL-xiIle-DL-Glu-DL-Met-DL-Asn-DL-Arg-DL-Leu-Gly-DL-Lys-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The Vesicular Stomatitis Virus Glycoprotein (VSV-G) peptide is a synthetic peptide derived from the glycoprotein of the Vesicular Stomatitis Virus. This peptide is known for its ability to mediate membrane fusion, making it a valuable tool in various scientific and medical applications. The VSV-G peptide is particularly notable for its role in the development of viral vectors used in gene therapy and vaccine development .
科学研究应用
The VSV-G peptide has a wide range of applications in scientific research:
Gene Therapy: The peptide is used to pseudotype viral vectors, enhancing their ability to deliver genetic material to target cells.
Vaccine Development: VSV-G pseudotyped vectors are used in the development of vaccines, including those for COVID-19.
Biomedical Imaging: The peptide is used in the development of imaging agents for tracking viral infections and studying cellular processes.
Protein Delivery: VSV-G peptide can be used to deliver proteins and other macromolecules into cells, facilitating various biochemical studies.
准备方法
Synthetic Routes and Reaction Conditions
The VSV-G peptide can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The synthesis typically involves the use of protected amino acids, which are added one by one to a resin-bound peptide chain. After the synthesis is complete, the peptide is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
In an industrial setting, the production of VSV-G peptide can be scaled up using bioreactors. The process involves the expression of the peptide in a suitable host cell, such as Escherichia coli or yeast. The cells are then harvested, and the peptide is purified using chromatography techniques. This method allows for the production of large quantities of the peptide with high purity .
化学反应分析
Types of Reactions
The VSV-G peptide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can be used to modify the peptide for specific applications.
Common Reagents and Conditions
Oxidation: The peptide can be oxidized using reagents such as hydrogen peroxide or iodine. This reaction can introduce disulfide bonds, which can stabilize the peptide structure.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used to break disulfide bonds in the peptide.
Substitution: Substitution reactions can be carried out using various nucleophiles or electrophiles to introduce functional groups into the peptide.
Major Products
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can result in the formation of disulfide-linked dimers, while reduction can yield monomeric peptides with free thiol groups .
作用机制
The VSV-G peptide mediates membrane fusion by interacting with host cell receptors and facilitating the entry of viral particles into the cell. The peptide undergoes a conformational change upon binding to the receptor, which triggers the fusion of the viral envelope with the host cell membrane. This process is essential for the delivery of genetic material or other cargo into the cell .
相似化合物的比较
Similar Compounds
Influenza Hemagglutinin (HA) Peptide: Like VSV-G, the HA peptide mediates membrane fusion but is derived from the influenza virus.
HIV-1 Envelope Glycoprotein (Env) Peptide: This peptide also facilitates membrane fusion and is used in the development of HIV vaccines.
Uniqueness
The VSV-G peptide is unique in its ability to pseudotype a wide range of viral vectors, making it highly versatile for gene therapy and vaccine development. Its robust fusion activity and broad tropism distinguish it from other viral fusion peptides .
属性
分子式 |
C₅₇H₉₄N₁₆O₁₉S |
|---|---|
分子量 |
1339.52 |
IUPAC 名称 |
6-amino-2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C57H94N16O19S/c1-7-29(4)45(72-53(88)40(26-44(80)81)71-55(90)46(30(5)74)73-47(82)33(59)24-31-13-15-32(75)16-14-31)54(89)68-35(17-18-43(78)79)50(85)67-36(19-22-93-6)51(86)70-39(25-41(60)76)52(87)66-34(12-10-21-63-57(61)62)49(84)69-38(23-28(2)3)48(83)64-27-42(77)65-37(56(91)92)11-8-9-20-58/h13-16,28-30,33-40,45-46,74-75H,7-12,17-27,58-59H2,1-6H3,(H2,60,76)(H,64,83)(H,65,77)(H,66,87)(H,67,85)(H,68,89)(H,69,84)(H,70,86)(H,71,90)(H,72,88)(H,73,82)(H,78,79)(H,80,81)(H,91,92)(H4,61,62,63) |
SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=C(C=C1)O)N |
序列 |
One Letter Code: YTDIEMNRLGK |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



